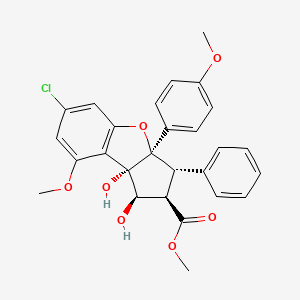
eIF4A3-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eukaryotic Initiation Factor 4A3 Inhibitor 12 is a chemical compound that has garnered significant attention in the field of molecular biology and cancer research. This compound is known for its ability to inhibit the activity of Eukaryotic Initiation Factor 4A3, a protein that plays a crucial role in the regulation of messenger RNA splicing and translation. By inhibiting Eukaryotic Initiation Factor 4A3, Eukaryotic Initiation Factor 4A3 Inhibitor 12 has shown potential in the treatment of various cancers and other diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eukaryotic Initiation Factor 4A3 Inhibitor 12 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Eukaryotic Initiation Factor 4A3 Inhibitor 12 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the production process and verify the final product’s identity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Eukaryotic Initiation Factor 4A3 Inhibitor 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced biological activity, while substitution reactions can produce analogs with improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Eukaryotic Initiation Factor 4A3 Inhibitor 12 has a wide range of scientific research applications, including:
Drug Development:
Wirkmechanismus
Eukaryotic Initiation Factor 4A3 Inhibitor 12 exerts its effects by binding to the Eukaryotic Initiation Factor 4A3 protein, inhibiting its helicase activity. This disruption of Eukaryotic Initiation Factor 4A3 function leads to altered messenger RNA splicing and translation, ultimately affecting gene expression. The compound’s mechanism of action involves interactions with specific amino acid residues within the Eukaryotic Initiation Factor 4A3 protein, leading to conformational changes that inhibit its activity .
Vergleich Mit ähnlichen Verbindungen
Eukaryotic Initiation Factor 4A3 Inhibitor 12 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Eukaryotic Initiation Factor 4A3. Similar compounds include:
Eukaryotic Initiation Factor 4A1 Inhibitors: These compounds target a different isoform of the Eukaryotic Initiation Factor 4A family and have distinct biological effects.
Eukaryotic Initiation Factor 4A2 Inhibitors: Similar to Eukaryotic Initiation Factor 4A1 inhibitors, these compounds target another isoform and are used in different research contexts.
Eukaryotic Initiation Factor 4A3 Inhibitor 12 stands out due to its ability to selectively inhibit Eukaryotic Initiation Factor 4A3, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C27H25ClO7 |
|---|---|
Molekulargewicht |
496.9 g/mol |
IUPAC-Name |
methyl (1R,2R,3S,3aR,8bS)-6-chloro-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H25ClO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 |
InChI-Schlüssel |
FAWAZAWGOJUXDV-PXIJUOARSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)Cl)O)O)C(=O)OC)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Cl)O)O)C(=O)OC)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


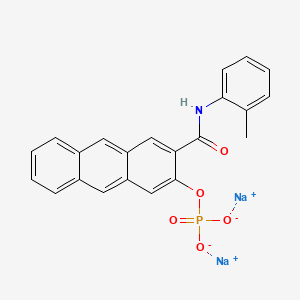

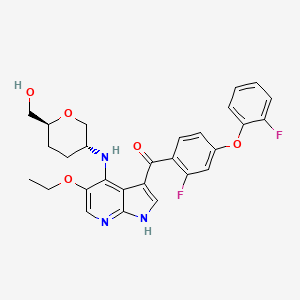
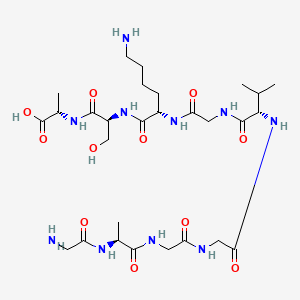

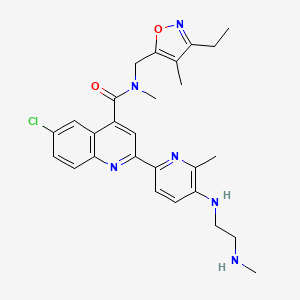
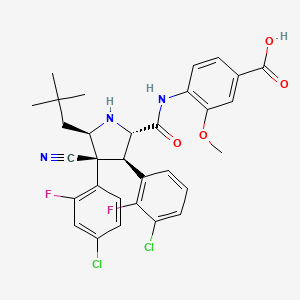
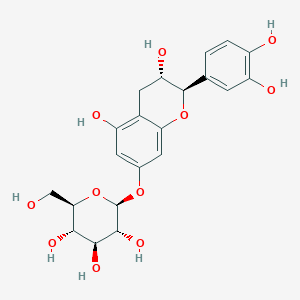
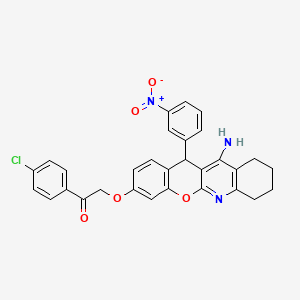

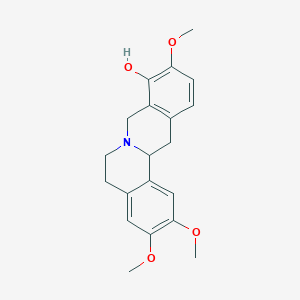

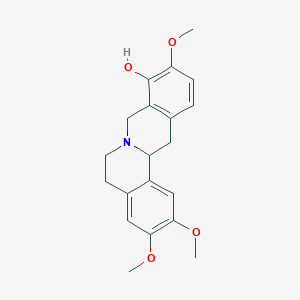
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)
